molecular formula C25H29NO6 B2652219 (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 869077-94-1

(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2652219
CAS No.: 869077-94-1
M. Wt: 439.508
InChI Key: PRHVTGINQACFIQ-JMIUGGIZSA-N
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Description

(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic benzofuran-3(2H)-one derivative offered for research purposes. This compound is part of a class of small molecules featuring a five-membered heterocyclic moiety, which are of significant and growing interest in medicinal chemistry for designing new bioactive agents . Its structure incorporates a (3-methylpiperidin-1-yl)methyl group and a 3,4,5-trimethoxybenzylidene moiety, which are common pharmacophores in compounds studied for their interaction with biological targets. Researchers are investigating analogs of this compound for their potential in various therapeutic areas. Structurally similar benzofuran derivatives are frequently explored in oncology research for their cytotoxic properties and ability to inhibit the proliferation of cancer cell lines . The mechanism of action for such compounds often involves interaction with key enzymes or cellular receptors; for instance, some analogs are studied as inhibitors of tubulin polymerization or focal adhesion kinase (FAK), which are critical targets in cancer cell signaling and division . Furthermore, the presence of a trimethoxybenzylidene group is a feature shared with some natural products and is known to contribute to the binding affinity of small molecules to biological macromolecules. This compound is provided For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not approved for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-15-6-5-9-26(13-15)14-18-19(27)8-7-17-23(28)20(32-24(17)18)10-16-11-21(29-2)25(31-4)22(12-16)30-3/h7-8,10-12,15,27H,5-6,9,13-14H2,1-4H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHVTGINQACFIQ-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C(=C4)OC)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C(=C4)OC)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, supported by various research findings and data tables.

Overview of Benzofuran Derivatives

Benzofuran derivatives are known for their significant biological activities, including cytotoxic , antioxidant , anti-inflammatory , and antimicrobial effects. The structural diversity of these compounds allows for a wide range of interactions with biological targets, making them valuable in medicinal chemistry.

Biological Activities

  • Anticancer Activity
    • Recent studies have shown that benzofuran derivatives exhibit potent anticancer properties. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
    • A specific study indicated that benzofuran derivatives could induce apoptosis in K562 leukemia cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction .
  • Anti-inflammatory Effects
    • The compound has shown significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. Research indicates that similar benzofuran derivatives can suppress NF-κB activity in macrophages, thereby reducing inflammation .
    • In a comparative study, a related compound exhibited a 93.8% reduction in TNF levels, highlighting the potential therapeutic applications of this class of compounds in treating chronic inflammatory diseases .
  • Antioxidant Properties
    • The antioxidant activity of benzofuran derivatives is attributed to their ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage and may contribute to their anticancer and anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

Structural FeatureImpact on Activity
Hydroxyl GroupEnhances antioxidant capacity
Piperidine RingIncreases binding affinity to targets
Methoxy SubstituentsModulates lipophilicity and solubility

Case Studies

  • Cytotoxicity Assessment
    • A study evaluated the cytotoxic effects of various benzofuran derivatives against human cancer cell lines using the MTT assay. The results indicated that modifications in the benzofuran structure significantly affected their cytotoxic potency .
  • Apoptosis Induction
    • Another investigation focused on the apoptotic effects of related compounds on K562 cells. The study utilized flow cytometry to assess phosphatidylserine exposure, confirming that these compounds can effectively induce apoptosis via mitochondrial pathways .

Comparison with Similar Compounds

Compound A: (Z)-6-Hydroxy-7-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-Trimethoxybenzylidene)Benzofuran-3(2H)-one

  • Key Differences: Position 7 substituent: A 4-(2-hydroxyethyl)piperazinylmethyl group replaces the 3-methylpiperidinylmethyl moiety. Piperazine derivatives generally exhibit enhanced solubility due to the tertiary nitrogen, whereas 3-methylpiperidine may confer greater lipophilicity. Benzylidene group: 2,3,4-Trimethoxy vs. 3,4,5-Trimethoxy.
  • Molecular Weight : 470.522 g/mol (vs. target compound: ~463.5 g/mol).

Compound B: (Z)-6-Hydroxy-7-[(4-Methylpiperidin-1-yl)methyl]-2-(2-Thienylmethylene)Benzofuran-3(2H)-one

  • Key Differences :
    • Position 2 substituent: 2-Thienylmethylene replaces the 3,4,5-trimethoxybenzylidene . The thiophene ring introduces sulfur-based electronic effects, reducing planarity compared to the methoxy-substituted aryl group.
    • Position 7 substituent: 4-Methylpiperidinylmethyl vs. 3-Methylpiperidinylmethyl . The positional isomerism of the methyl group on the piperidine ring may influence conformational flexibility .
  • Inferred Bioactivity : Thienyl derivatives often exhibit distinct pharmacokinetic profiles due to altered metabolic stability.

Compound C: (Z)-6,7-Dihydroxy-2-(2,4,5-Trihydroxybenzylidene)Benzofuran-3(2H)-one

  • Key Differences :
    • Hydroxyl vs. Methoxy Groups: 6,7-Dihydroxy and 2,4,5-trihydroxybenzylidene substituents replace methoxy groups, significantly increasing polarity and hydrogen-bonding capacity.
    • Molecular Weight : 301.0354 g/mol (vs. target compound: ~463.5 g/mol).
  • Pharmacological Implications : Hydroxyl groups enhance solubility but may reduce membrane permeability. This compound’s NMR data (δ 7.84 ppm for benzylidene proton) suggests strong intramolecular hydrogen bonding .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Formula C25H29NO7 (calc.) C25H30N2O7 C20H23NO4S C15H10O7
Molecular Weight ~463.5 g/mol 470.522 g/mol 373.47 g/mol 301.0354 g/mol
Key Substituents 3,4,5-Trimethoxybenzylidene 2,3,4-Trimethoxybenzylidene 2-Thienylmethylene 2,4,5-Trihydroxybenzylidene
LogP (Predicted) ~2.1 (moderate lipophilicity) ~1.8 ~2.5 ~0.3
Solubility Low (methoxy groups) Moderate (piperazine) Low (thiophene) High (hydroxyl groups)

Structure-Activity Relationship (SAR) Insights

Benzylidene Substitutions: The 3,4,5-trimethoxy pattern in the target compound likely enhances π-π stacking with aromatic residues in enzyme active sites compared to 2,3,4-trimethoxy (Compound A) or non-aromatic thienyl (Compound B) groups. Hydroxyl-rich derivatives (Compound C) may favor antioxidant activity but face challenges in cellular uptake .

Stereoelectronic Effects :

  • The (Z)-configuration is conserved across analogues, preserving the spatial orientation required for target engagement.

Q & A

Q. Table 1: Key Synthetic Challenges and Solutions

ChallengeSolutionReference
(Z)-isomer stabilityUse bulky bases (e.g., DIPEA) to hinder isomerization
Regioselective methylationProtect phenolic -OH with Bn groups
Piperidine coupling efficiencyMitsunobu reaction with DIAD/TPP

Q. Table 2: Recommended Bioassays

Assay TypeTarget ApplicationProtocol HighlightsReference
Tubulin polymerizationAntimitotic activityMonitor turbidity at 350 nm
DPPH scavengingAntioxidant capacityIC50 calculation at 517 nm
Platelet aggregationAnti-thrombotic potentialADP-induced aggregation model

Critical Data Analysis

  • Contradictory solubility-bioactivity data : A compound with low solubility may show false-negative results in cell-based assays. Use surfactants (e.g., Cremophor EL) or cyclodextrin complexes to enhance bioavailability during screening .
  • SAR vs. toxicity : Trimethoxy groups enhance target binding but may increase off-target effects. Use toxicity prediction tools (e.g., ProTox-II) to prioritize derivatives with balanced efficacy-safety profiles.

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